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Compound of Interest

Compound Name: 2-(aminomethyl)hexanoic Acid
CAS No.: 104883-55-8
Cat. No.: B3067353
Get Quote
Abstract

2-(Aminomethyl)hexanoic acid is a

-amino acid characterized by a hexanoic acid backbone with an aminomethyl substituent at the

-position.[1][2] As a lipophilic GABA analog, it represents a critical scaffold in the development
of peptidomimetics and neuroactive agents. Unlike its

-amino acid counterparts (e.g., Pregabalin), this

-amino acid derivative offers unique metabolic stability and conformational restriction, making it
a valuable building block for foldamers and a potential ligand for the

subunit of voltage-gated calcium channels.

Part 1: Chemical Identity & Structural Analysis
Core Identifiers
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Parameter Specification

IUPAC Name 2-(Aminomethyl)hexanoic acid

Common Class -Amino Acid; GABA Analog

CAS Registry (Racemic) 104883-55-8
CAS Registry (S-Isomer) 183182-08-3
C
Molecular Formula H
NO
Molecular Weight 145.20 g/mol
SMILES (Canonical) CCCCC(CN)C(=0)O

INChl=1S/C7H15N0O2/c1-2-3-4-6(5-

InChl Strin
g 8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)

InChlKey CBUFFLKXHMQFEJ-UHFFFAOYSA-N

Structural Logic & Stereochemistry

The compound features a chiral center at the C2 (

) position. In drug development, the stereochemistry is critical:

e Isomerism: It is a structural isomer of Pregabalin (3-(aminomethyl)-5-methylhexanoic acid).
While Pregabalin is a

-amino acid, 2-(aminomethyl)hexanoic acid is a
-amino acid.

e Conformation: The

-substitution forces the backbone into specific torsion angles, often inducing helical folding
when incorporated into peptides (
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-peptides), which resists proteolytic degradation.
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Figure 1: Structural decomposition of 2-(aminomethyl)hexanoic acid illustrating its
classification logic.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-(aminomethyl)hexanoic acid typically employs the Cyanoacetate Route,
which is favored for its scalability and cost-effectiveness compared to chiral auxiliary methods.

Primary Route: Alkylation-Reduction Sequence

Mechanism:
o Alkylation: Ethyl cyanoacetate is alkylated with butyl bromide to introduce the lipophilic tail.
e Reduction: The nitrile group is selectively reduced to a primary amine.

e Hydrolysis: The ester is hydrolyzed to the free acid.

Step-by-Step Protocol
Step 1: Synthesis of Ethyl 2-cyanohexanoate

» Reagents: Ethyl cyanoacetate (1.0 eq), 1-Bromobutane (1.1 eq), Potassium Carbonate (K

CO
, 1.5 eq), Acetone (Solvent).

e Procedure:
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o Suspend K

CO
in acetone under N
atmosphere.

o Add ethyl cyanoacetate and heat to reflux.
o Add 1-bromobutane dropwise over 1 hour.
o Reflux for 12—24 hours (monitor by TLC/GC).

o Filter salts, concentrate filtrate, and distill under vacuum to isolate the mono-alkylated
product.[3]

Step 2: Nitrile Reduction (Hydrogenation)
» Reagents: Ethyl 2-cyanohexanoate, Raney Nickel or Pd/C (Cat.), H

(50 psi), Methanol/Ammonia.

e Procedure:
o Dissolve intermediate in MeOH saturated with NH

(to suppress secondary amine formation).

o Hydrogenate in a Parr shaker at 50°C for 6—-12 hours.

o Filter catalyst and concentrate to yield Ethyl 2-(aminomethyl)hexanoate.
Step 3: Hydrolysis to Final Acid
e Reagents: NaOH (2M aq), THF.
e Procedure:

o Stir the ester in THF/NaOH solution at room temperature for 4 hours.
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o Adjust pH to 6.0-6.5 with dilute HCI (isoelectric point precipitation).

o Crystallize from Ethanol/Water or purify via ion-exchange chromatography.

Ethyl Cyanoacetate

+ Butyl Bromide

Step 1: Alkylation
(K2CO3, Reflux)

l

Intermediate:
Ethyl 2-cyanohexanoate

l

Step 2: Hydrogenation
(H2, Raney Ni, NH3)

l

Intermediate:
Ethyl 2-(aminomethyl)hexanoate

l

Step 3: Hydrolysis
(NaOH, then HCI)

Target:

2-(Aminomethyl)hexanoic Acid

Click to download full resolution via product page

Figure 2: The standard industrial synthesis pathway via cyanoacetate alkylation.
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Part 3: Pharmacology & Drug Development

Applications
Mechanism of Action: The Ligand Hypothesis

Like Gabapentin and Pregabalin, 2-(aminomethyl)hexanoic acid possesses the requisite
pharmacophore for binding to the

subunit of voltage-gated calcium channels (VGCCs).

e Pharmacophore: A free carboxylic acid and a primary amine separated by 2-3 carbon atoms,
with a lipophilic side chain.

« Differentiation: While Pregabalin (gamma-amino) allows for a specific "folded" conformation,
the beta-amino structure of the target compound introduces a more rigid constraint. This can
alter selectivity between

subtypes or modify transport kinetics via the L-type amino acid transporter (LAT1), which is
crucial for BBB penetration.

Applications in Peptidomimetics
This compound is a

-amino acid.[1] In peptide engineering:

o Proteolytic Stability: Incorporation of

-amino acids into peptide chains blocks cleavage by peptidases, extending the half-life of
therapeutic peptides.

e Foldamers:

-peptides form stable secondary structures (helices) that can mimic protein-protein
interaction domains, making this compound a vital tool in designing inhibitors for
"undruggable” targets.

Comparative Properties

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3067353/docs?utm_src=pdf-body#2-aminomethyl-hexanoic-acid-technical-specifications-drug-development-potential
https://www.molaid.com/MS_1717139
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3067353?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

2-

Property (Aminomethyl)hexa Pregabalin Gabapentin
noic Acid

Class -Amino Acid -Amino Acid -Amino Acid

Carbon Count c7 C8 C9

Lipophilicity (cLogP) ~0.8-1.2 1.3 1.2
LAT1 Substrate

BBB Transport ) LAT1 Substrate LAT1 Substrate
(Predicted)

_ - High (Non-natural _ _

Metabolic Stability High High

backbone)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [2-(Aminomethyl)hexanoic Acid: Technical Specifications
& Drug Development Potential]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3067353/docs#2-aminomethyl-hexanoic-acid-
technical-specifications-drug-development-potential]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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